Resminostat

Descripción

This compound has been used in trials studying the treatment of Sezary Syndrome, Mycosis fungoides, Hodgkin's Lymphoma, Hepatocellular Carcinoma, and Lymphoma, T-Cell, Cutaneous, among others.

This compound is an orally bioavailable inhibitor of histone deacetylases (HDACs) with potential antineoplastic activity. This compound binds to and inhibits HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, inhibition of the transcription of tumor suppressor genes, inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

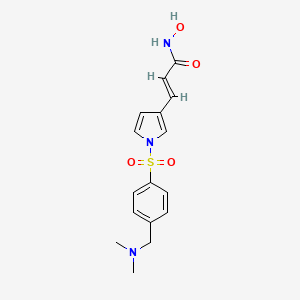

a histone deacetylase inhibitor; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECGNJPYVFEKOD-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235587 | |

| Record name | Resminostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864814-88-0 | |

| Record name | Resminostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864814-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resminostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864814880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resminostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12392 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resminostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RESMINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1578EUB98L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Resminostat's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resminostat is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies. By targeting class I, IIb, and IV HDACs, this compound alters the epigenetic landscape of cancer cells, leading to the reactivation of silenced tumor suppressor genes and the downregulation of oncogenic pathways. This guide provides a comprehensive technical overview of this compound's core mechanism of action, detailing its effects on cellular processes, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: HDAC Inhibition

This compound functions as a potent inhibitor of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] HDACs remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses transcription. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin configuration that allows for the transcription of previously silenced genes.[2] This epigenetic reprogramming is the foundational mechanism through which this compound exerts its anti-cancer effects.

Targeting Specific HDAC Isoforms

This compound exhibits inhibitory activity against a specific subset of HDAC isoforms. This selective inhibition is critical to its therapeutic window and efficacy.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 42.5 | [2] |

| HDAC3 | 50.1 | [2] |

| HDAC6 | 71.8 | [2] |

| HDAC8 | 877 | [2] |

Cellular Consequences of HDAC Inhibition by this compound

The primary effect of this compound-mediated HDAC inhibition is a cascade of downstream events that collectively suppress tumor growth and promote cancer cell death.

Cell Cycle Arrest

A hallmark of this compound's action is the induction of cell cycle arrest, primarily at the G0/G1 phase.[3] This is achieved through the modulation of key cell cycle regulatory proteins.

-

Upregulation of p21 and p27: this compound treatment leads to a significant increase in the expression of the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[4] These proteins bind to and inhibit CDK2/cyclin E and CDK4/cyclin D complexes, thereby preventing the G1 to S phase transition.

-

Downregulation of Cyclin D1: Concurrently, this compound suppresses the expression of Cyclin D1, a key protein required for G1 phase progression.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bim and Bax while downregulating the anti-apoptotic protein Bcl-xL.[3] This shift in the Bcl-2 family equilibrium leads to increased mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Activation of Caspases: The release of cytochrome c initiates the caspase cascade, leading to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and -7).[3][4] Activated caspases are responsible for the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with critical signaling pathways that are often dysregulated in cancer.

-

Akt/mTOR Pathway: this compound can interfere with the Akt signaling pathway by reducing the phosphorylation of its downstream effectors, 4E-BP1 and p70S6K.[3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition by this compound contributes to the drug's anti-cancer activity.[5][6]

Anti-Angiogenic and Anti-Metastatic Effects

Emerging evidence suggests that this compound possesses anti-angiogenic and anti-metastatic properties.

-

Downregulation of VEGF: In hepatocellular carcinoma (HCC) cells, this compound has been shown to reduce the gene expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis.[4]

-

Modulation of Epithelial-to-Mesenchymal Transition (EMT): this compound can induce a shift from a mesenchymal to a more epithelial phenotype in HCC cells, which is associated with reduced invasive and migratory potential.[7] This is accompanied by the downregulation of mesenchymal markers like vimentin and the upregulation of epithelial markers.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |

| Hep3B | Hepatocellular Carcinoma | CCK-8 | 24 hours | Dose-dependent inhibition (20-100 nM) | [4] |

| Multiple Myeloma (OPM-2, NCI-H929, U266) | Multiple Myeloma | Not Specified | Not Specified | Growth abrogation at low micromolar concentrations | [2] |

| HNSCC (SCC25, CAL27, FaDu) | Head and Neck Squamous Cell Carcinoma | CCK-8 | Not Specified | Dose-dependent decrease in proliferation | [9] |

Table 2: Effects of this compound on Gene and Protein Expression

| Cell Line | Target Molecule | Effect | Method | Reference |

| Hep3B | Global HDAC activity | 62.33% decrease with 80 nM this compound | HDAC Activity Assay | [4] |

| Hep3B, HepG2, Huh7 | HDAC1, 2, 3 | Downregulation of gene expression | qRT-PCR | [4] |

| Hep3B | Caspase 3, 7, 8 | Upregulation of mRNA levels | qRT-PCR | [4] |

| Hep3B | BCL-2 | Downregulation of gene expression | qRT-PCR | [4] |

| Hep3B | BIM, BAX | Upregulation of gene expression | qRT-PCR | [4] |

| Hep3B | Cyclin D1 | Downregulation of RNA expression | qRT-PCR | [4] |

| Hep3B | p21, p27 | Upregulation of RNA expression | qRT-PCR | [4] |

| OPM-2, NCI-H929, U266 | Cyclin D1, cdc25a, Cdk4, pRb | Decreased protein levels | Western Blot | [3] |

| OPM-2, NCI-H929, U266 | p21 | Upregulation of protein levels | Western Blot | [3] |

| OPM-2, NCI-H929, U266 | Bim, Bax | Increased protein levels | Western Blot | [3] |

| OPM-2, NCI-H929, U266 | Bcl-xL | Decreased protein levels | Western Blot | [3] |

Table 3: Clinical Efficacy of this compound (SHELTER Study - Advanced HCC)

| Treatment Arm | Endpoint | Result | Reference |

| This compound + Sorafenib | Progression-Free Survival Rate (PFSR) at 12 weeks | 66.6% | [10] |

| This compound Monotherapy | Progression-Free Survival Rate (PFSR) at 12 weeks | 33.3% | [10] |

| This compound + Sorafenib | Median Progression-Free Survival (PFS) | 4.6 months | [10] |

| This compound Monotherapy | Median Progression-Free Survival (PFS) | 1.4 months | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from a general method for measuring the activity of class I, II, and IV HDACs.[3]

-

Prepare Reagents:

-

Enzyme Buffer: 15 mM Tris-HCl (pH 8.1), 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol.

-

Substrate Stock: Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.

-

Developer Solution: A solution containing a lysine developer (e.g., trypsin) in a suitable buffer.

-

Stop Solution: A solution containing a potent HDAC inhibitor (e.g., Trichostatin A) to terminate the reaction.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 40 µL of enzyme buffer containing the HDAC enzyme of interest (e.g., recombinant human HDAC1, 3, or 6).

-

Add 1 µL of this compound at various concentrations (or vehicle control).

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Add 50 µL of the developer solution and incubate at 37°C for 15 minutes.

-

Measure the fluorescence using a microplate reader with excitation at 355 nm and emission at 460 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (CCK-8)

This protocol is a standard method for assessing cell viability and proliferation.[11][12]

-

Cell Seeding:

-

Harvest cancer cells and resuspend them in a complete culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in a culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (or vehicle control).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Western Blot Analysis for Cell Cycle and Apoptosis Proteins

This protocol outlines the detection of proteins such as p21, Cyclin D1, and Bcl-2 family members.[13][14]

-

Protein Extraction:

-

Treat cells with this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extracts and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p21, anti-Cyclin D1, anti-Bax, anti-Bcl-xL) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.[9]

-

Cell Preparation:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store them at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Figure 1: Overview of this compound's Mechanism of Action.

Figure 2: this compound's Effect on Cell Cycle Regulation.

Figure 3: this compound-Induced Apoptosis Pathway.

Figure 4: Workflow for Cell Cycle Analysis.

Conclusion

This compound's mechanism of action is multi-faceted, stemming from its primary role as an HDAC inhibitor. By inducing an open chromatin state, this compound triggers a cascade of events including cell cycle arrest and apoptosis, and modulates key oncogenic signaling pathways. The preclinical and clinical data gathered to date provide a strong rationale for its continued development as a promising anti-cancer therapeutic. This guide offers a foundational understanding for researchers and drug development professionals seeking to further explore and leverage the therapeutic potential of this compound.

References

- 1. 4SC to present supportive preclinical data on this compound's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]

- 2. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]

- 3. This compound | HDAC | TargetMol [targetmol.com]

- 4. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Resminostat as a Pan-HDAC Inhibitor

Introduction

This compound (also known as 4SC-201 or RAS2410) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class of compounds.[1][2][3] It is under clinical evaluation for various malignancies, demonstrating potential as both a monotherapy and in combination with other anti-cancer agents.[4] By targeting multiple HDAC enzymes, this compound modulates gene expression to inhibit tumor growth, induce apoptosis, and enhance the body's anti-tumor immune response.[4][5][6] Its primary mechanism involves the induction of histone hyperacetylation, which leads to chromatin remodeling and the transcription of tumor suppressor genes that are often silenced in cancer cells.[1]

Chemical Properties

-

IUPAC Name: (2E)-3-[1-({4-[(dimethylamino)methyl]phenyl}sulfonyl)-1H-pyrrol-3-yl]-N-hydroxyprop-2-enamide[1]

-

Synonyms: 4SC-201, RAS2410[1]

-

Molecular Formula: C₁₆H₁₉N₃O₄S[1]

Core Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine residues of histones and other non-histone proteins.[7] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in the silencing of gene expression. In many cancers, HDACs are overexpressed, leading to the downregulation of critical tumor suppressor genes.[7][8]

This compound acts as a pan-HDAC inhibitor, targeting class I, IIb, and IV HDACs.[3][6][9] It binds to the zinc-containing catalytic domain of these enzymes, blocking their deacetylase activity.[7] This inhibition results in the accumulation of acetylated histones, leading to a more relaxed, open chromatin state. This "euchromatin" state allows for the re-expression of silenced tumor suppressor genes, which in turn can halt cell proliferation and induce apoptosis.[1] Beyond histones, this compound also increases the acetylation of non-histone proteins like α-Tubulin, further contributing to its anti-cancer effects.[10]

Quantitative Data

The efficacy and selectivity of this compound have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro HDAC Isoform Selectivity of this compound

| HDAC Isoform | Mean IC₅₀ (nM) |

| HDAC1 | 42.5[11][12][13] |

| HDAC3 | 50.1[11][12][13] |

| HDAC6 | 71.8[11][12][13] |

| HDAC8 | 877[11][12][13] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (µM) |

| Head and Neck Squamous Cell Carcinoma | SCC25 | 0.775[11][13] |

| Head and Neck Squamous Cell Carcinoma | FaDu | 0.899[11][13] |

| Head and Neck Squamous Cell Carcinoma | CAL27 | 1.572[11][13] |

| Hepatocellular Carcinoma (HCC) with AZD-2014 | Various | 0.07 - 0.89[11][13] |

| Multiple Myeloma | OPM-2, NCI-H929, U266 | Low micromolar range[12] |

Table 3: Key Efficacy Data from Clinical Trials

| Study / Cancer Type | Treatment Arm | Metric | Result |

| RESMAIN / Cutaneous T-Cell Lymphoma (CTCL) | This compound (Maintenance) | Median Progression-Free Survival (PFS) | 8.3 months[14] |

| RESMAIN / Cutaneous T-Cell Lymphoma (CTCL) | Placebo | Median Progression-Free Survival (PFS) | 4.2 months[14] |

| SHELTER / Hepatocellular Carcinoma (HCC) | This compound + Sorafenib | Progression-Free Survival at 12 weeks | 70%[15] |

| SHELTER / Hepatocellular Carcinoma (HCC) | This compound + Sorafenib | Overall Survival (OS) | 8.0 months[15] |

Modulation of Key Signaling Pathways

This compound exerts its anti-neoplastic effects by modulating multiple intracellular signaling pathways that govern cell survival, proliferation, and death.

1. Induction of Apoptosis

This compound activates both the intrinsic and extrinsic apoptosis pathways.[15]

-

Intrinsic Pathway: It alters the balance of Bcl-2 family proteins, increasing the expression of pro-apoptotic members like Bim and Bax while decreasing anti-apoptotic proteins such as Bcl-xL.[12] This shift leads to mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspases 3 and 7.[16]

-

Extrinsic Pathway: this compound has also been shown to activate caspase-8, a key initiator of the extrinsic apoptotic cascade.[12][15]

2. Cell Cycle Arrest

This compound can abrogate cancer cell growth by inducing G0/G1 cell cycle arrest.[12] This is achieved by modulating the expression of key cell cycle regulators. It downregulates proteins that promote cell cycle progression, including cyclin D1, Cdk4, and cdc25a, and reduces the phosphorylation of the retinoblastoma protein (pRb).[12] Concurrently, this compound upregulates the expression of cyclin-dependent kinase inhibitors like p21, which act as crucial brakes on the cell cycle.[12][15]

3. Akt and MEK/ERK Signaling

This compound has been shown to interfere with the Akt signaling pathway by decreasing the phosphorylation of its downstream effectors, 4E-BP1 and p70S6k.[2][12] Furthermore, in combination with the multikinase inhibitor sorafenib, this compound can effectively impair MEK/ERK signaling, a critical pathway for cell growth and invasion.[10]

Experimental Protocols

Standardized methodologies are crucial for the evaluation of HDAC inhibitors like this compound.

1. General Experimental Workflow

The preclinical evaluation of an HDAC inhibitor typically follows a hierarchical workflow, from initial enzymatic assays to cellular and in vivo models.

2. Protocol: In Vitro HDAC Inhibitory Activity Assay

This protocol describes a common fluorometric method to determine the IC₅₀ of this compound against specific HDAC isoforms.[17]

-

Principle: HDAC enzymes deacetylate a fluorogenic substrate. A developer solution, often containing trypsin, then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.[17] The inhibitory effect of this compound is measured by the reduction in fluorescence.

-

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6).

-

Assay Buffer (e.g., 15 mM Tris-HCl pH 8.1, 250 mM NaCl, 10% glycerol).[12]

-

Developer solution (e.g., Lysine Developer with Trichostatin A as a stop reagent).

-

This compound (serially diluted).

-

96-well microtiter plates (black, flat-bottom).

-

Fluorescence plate reader.

-

-

Methodology:

-

Add assay buffer, diluted HDAC enzyme, and varying concentrations of this compound to the wells of a 96-well plate.[12]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.[12]

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 15-30 minutes at 37°C to allow for fluorophore development.

-

Measure the fluorescence using a plate reader (e.g., excitation at 370 nm, emission at 450 nm).[18]

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and plot the data to determine the IC₅₀ value.

-

3. Protocol: Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound (serially diluted).

-

MTT reagent (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

Absorbance microplate reader.

-

-

Methodology:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

-

Incubate the cells for a specified duration (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value.

-

Clinical Development and Applications

This compound has been investigated in multiple clinical trials for both hematological and solid tumors.

-

Cutaneous T-Cell Lymphoma (CTCL): The pivotal Phase II RESMAIN study evaluated this compound as a maintenance therapy for patients with advanced-stage CTCL who had achieved disease control with prior systemic therapy.[6][19][20] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients receiving this compound compared to placebo.[9][14] This has been the basis for marketing authorization applications.[14]

-

Hepatocellular Carcinoma (HCC): The Phase II SHELTER study investigated this compound in combination with sorafenib for patients with advanced HCC.[15][21] The combination showed promising results, achieving a 70% progression-free survival rate at 12 weeks and an overall survival of 8 months.[15]

-

Other Cancers: this compound has also been studied in Hodgkin's lymphoma, biliary tract cancer, and pancreatic cancer.[3][4][22]

Across these trials, this compound has generally been well-tolerated, with the most common side effects being mild to moderate and manageable.[9][23]

This compound is a potent, orally available pan-HDAC inhibitor with a well-defined mechanism of action. By inducing hyperacetylation of histone and non-histone proteins, it reactivates tumor suppressor gene expression and modulates multiple signaling pathways critical for cancer cell survival and proliferation, including the apoptosis, cell cycle, and Akt pathways. Preclinical data demonstrates its broad anti-proliferative activity, and clinical trials, particularly the RESMAIN study in CTCL, have confirmed its therapeutic efficacy. This compound represents a significant therapeutic agent in the landscape of epigenetic cancer therapy.

References

- 1. This compound | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Phase I study of this compound, an HDAC inhibitor, combined with S-1 in patients with pre-treated biliary tract or pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significant milestone reached for pivotal RESMAIN study of this compound as maintenance therapy in CTCL - 4SC AG [4sc.com]

- 5. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]

- 6. 4SC - this compound and RESMAIN Study Update - 4SC AG [4sc.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches | Springer Nature Experiments [experiments.springernature.com]

- 9. 4SC announces update relating to this compound’s (Kinselby) Marketing Authorisation Application - 4SC AG [4sc.com]

- 10. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound's approval by the EMA (and the FDA, MHRA and more): How long will you have to wait? | Everyone.org [everyone.org]

- 15. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4SC to present supportive preclinical data on this compound's potential as maintenance therapy for CTCL - 4SC AG [4sc.com]

- 20. RESMAIN Trial of this compound for CTCL Maintenance Continues After Positive Safety Review [trial.medpath.com]

- 21. ascopubs.org [ascopubs.org]

- 22. Completed - 4SC AG [4sc.com]

- 23. First-in-human, Pharmacokinetic and Pharmacodynamic Phase I Study of this compound, an Oral Histone Deacetylase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Resminostat on Histone H3 and H4 Acetylation: A Technical Guide

Executive Summary: Resminostat is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that targets class I, IIb, and IV HDACs. By blocking the enzymatic activity of these key epigenetic regulators, this compound induces hyperacetylation of histone proteins, including H3 and H4. This alteration in chromatin structure leads to the reactivation of silenced tumor suppressor genes, resulting in anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer models. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable effects on histone acetylation, detailed experimental protocols for analysis, and the key signaling pathways involved.

Mechanism of Action: HDAC Inhibition

Histone acetylation is a critical epigenetic modification that regulates gene expression. The process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups to lysine residues on histone tails, and histone deacetylases (HDACs), which remove them.[1][2] Acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone. This results in a more relaxed chromatin structure (euchromatin), which is permissive to transcription.[2] Conversely, HDACs promote a condensed chromatin state (heterochromatin), leading to transcriptional repression.[2]

This compound functions as a pan-HDAC inhibitor.[3][4] As a hydroxamate-based compound, it chelates the zinc ion within the catalytic site of HDAC enzymes, effectively blocking their deacetylase activity.[5] This inhibition shifts the balance towards histone hyperacetylation, leading to the downstream anti-cancer effects.[6][7]

Quantitative Data Presentation

This compound has demonstrated potent inhibitory activity against multiple HDAC enzymes, leading to a measurable increase in global and specific histone acetylation.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various human Zn2+-dependent HDAC proteins.

| HDAC Class | Isoform | IC50 (nmol/L) |

| Class I | HDAC1 | 127[8] |

| HDAC2 | Data not specified | |

| HDAC3 | Data not specified | |

| HDAC8 | Data not specified | |

| Class IIb | HDAC6 | 343[8] |

| HDAC10 | Data not specified | |

| Class IV | HDAC11 | Data not specified |

| Data derived from in vitro HDAC activity assays.[8][9] |

Table 2: Cellular Effects of this compound on HDAC Activity and Cell Proliferation

This table presents quantitative data on the functional consequences of this compound treatment in hepatocellular carcinoma (HCC) cell lines.

| Cell Line | Parameter | Treatment | Result |

| Hep3B | Global HDAC Activity | 80 nM this compound (24h) | ~62.33% Reduction[1] |

| Hep3B (with SGBS CM*) | Global HDAC Activity | 80 nM this compound (24h) | ~52.67% Reduction[1] |

| Multiple Myeloma (MM) cells | Histone H4 Acetylation | Not specified | Highly Acetylated[10] |

| HCC cells | Global Acetylation | Dose-dependent | Increase observed[9] |

| HCC cells | H3K27 Acetylation | Dose-dependent | Hyperacetylation detected[9] |

| SGBS CM: Simpson-Golabi-Behmel syndrome conditioned medium, used to simulate an adipocyte-rich tumor microenvironment.[1] |

Experimental Protocols

The analysis of this compound's effect on histone H3 and H4 acetylation typically involves standard molecular biology techniques to detect changes in protein modification levels.

Western Blotting for Histone Acetylation

This is the most common method to qualitatively and semi-quantitatively assess changes in histone acetylation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, MM.1S) at an appropriate density. Treat with various concentrations of this compound (e.g., 20-100 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS containing a protease inhibitor.

-

Lyse cells in a hypotonic buffer to isolate nuclei.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).

-

Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.

-

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

SDS-PAGE and Transfer:

-

Separate equal amounts of histone extracts (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel. Acetylated histones H3 and H4 migrate at approximately 16 kDa and 12 kDa, respectively.[11]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-acetyl-Histone H3 (e.g., targeting K9/K14)

-

Rabbit anti-acetyl-Histone H4

-

Rabbit anti-total Histone H3 or H4 (as a loading control)

-

Anti-β-actin (as a whole-cell lysate loading control).[11]

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Flow Cytometry for Histone Acetylation

Flow cytometry allows for the high-throughput quantification of histone acetylation at the single-cell level.

Methodology:

-

Cell Preparation: Treat and harvest cells as described for Western blotting.

-

Fixation: Fix approximately 1x10^6 cells with 1% paraformaldehyde for 15 minutes at 4°C to preserve cellular structures.[11]

-

Permeabilization: Permeabilize cells with a detergent-based buffer (e.g., 0.4% Triton X-100) for 5 minutes at room temperature to allow antibody access to the nucleus.[12]

-

Antibody Staining:

-

Incubate cells with a primary antibody against acetylated H3 or H4 for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 30 minutes in the dark.[11]

-

-

DNA Staining (Optional): For cell cycle analysis, counterstain with a DNA-intercalating dye like DAPI or Propidium Iodide.

-

Analysis: Acquire data on a flow cytometer. Gate on the single-cell population and measure the fluorescence intensity, which corresponds to the level of histone acetylation.[12]

Signaling Pathways and Downstream Effects

The hyperacetylation of histones H3 and H4 induced by this compound triggers a cascade of events that culminate in anti-tumor activity.

-

Gene Expression Changes: Increased acetylation at gene promoters, particularly of tumor suppressor genes like p21, leads to their transcriptional reactivation.[1][10]

-

Cell Cycle Arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leads to a G0/G1 phase cell cycle arrest.[10] This is often accompanied by the downregulation of key cell cycle proteins such as cyclin D1, CDK4, and CDC25A.[10]

-

Induction of Apoptosis: this compound treatment activates both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases 3, 8, and 9.[1][10]

-

Akt Pathway Interference: this compound can also interfere with pro-survival signaling pathways, such as by reducing the phosphorylation of key effectors in the Akt pathway like 4E-BP1 and p70S6K.[10]

References

- 1. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 3. ashpublications.org [ashpublications.org]

- 4. ascopubs.org [ascopubs.org]

- 5. mdpi.com [mdpi.com]

- 6. New data supports this compound’s mechanism of action in CTCL maintenance therapy - 4SC AG [4sc.com]

- 7. This compound demonstrates potential to significantly alleviate itching in CTCL patients - 4SC AG [4sc.com]

- 8. clinmedjournals.org [clinmedjournals.org]

- 9. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | HDAC | TargetMol [targetmol.com]

- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Resminostat-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resminostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated potent anti-tumor activity by inducing programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. It details the core signaling pathways, summarizes key quantitative data from preclinical studies, outlines typical experimental protocols for investigation, and provides visual representations of the critical pathways and workflows. The primary focus is on the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, which converge to execute cell death.

Introduction to this compound and HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting cell survival and proliferation.

This compound is an oral pan-HDAC inhibitor that targets class I, IIb, and IV HDACs. By inhibiting these enzymes, this compound promotes histone hyperacetylation, which alters the chromatin landscape, reactivates silenced genes, and downregulates excessively active oncogenic pathways. A primary consequence of this epigenetic modulation is the induction of apoptosis, making this compound a promising therapeutic agent in oncology.

The Core Apoptotic Pathways Activated by this compound

This compound triggers apoptosis through a dual mechanism, engaging both the intrinsic and extrinsic pathways. This ensures a robust and efficient induction of cell death in susceptible cancer cells.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis, centered around the mitochondria.

-

Modulation of Bcl-2 Family Proteins: this compound alters the balance between pro- and anti-apoptotic members of the Bcl-2 protein family. It downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic BH3-only proteins BIM and BAX. This shift in the Bcl-2 rheostat is a critical initiating event.

-

Mitochondrial Permeability Transition Pore (mPTP) Activation: this compound activates the mPTP, a protein complex in the inner mitochondrial membrane. This is evidenced by the physical association of cyclophilin-D and adenine nucleotide translocator 1 (ANT-1).

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The combination of pro-apoptotic Bcl-2 family protein activity and mPTP opening leads to MOMP. This results in the loss of mitochondrial membrane potential and the release of key pro-apoptotic factors from the intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: Released cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome. Within this complex, pro-caspase-9 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7, which carry out the systematic dismantling of the cell.

Resminostat-Induced Cell Cycle Arrest in G1/G2 Phase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resminostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models. A key mechanism underlying its therapeutic potential is the induction of cell cycle arrest, primarily at the G1 and G2 phases. This technical guide provides an in-depth overview of the molecular mechanisms governing this compound-induced cell cycle arrest, detailed experimental protocols for its investigation, and a summary of the key molecular players involved.

Introduction to this compound and Cell Cycle Control

This compound belongs to the class of hydroxamic acid-based HDAC inhibitors. By inhibiting the activity of HDAC enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins. This alteration in the cellular acetylation landscape results in the modulation of gene expression, ultimately impacting critical cellular processes such as proliferation, differentiation, and apoptosis.

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this machinery is a hallmark of cancer, leading to uncontrolled cell proliferation.

Mechanism of this compound-Induced G1 Phase Arrest

This compound has been shown to induce a robust cell cycle arrest in the G0/G1 phase in several cancer cell lines, including multiple myeloma.[1] This arrest is primarily mediated by the modulation of key G1 regulatory proteins.

Key Molecular Events in G1 Arrest:

-

Upregulation of p21 (CDKN1A): this compound treatment leads to a significant increase in the expression of the CDK inhibitor p21.[1] p21 plays a crucial role in G1 arrest by binding to and inhibiting the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.

-

Downregulation of Cyclin D1 and CDK4: A corresponding decrease in the protein levels of Cyclin D1 and its catalytic partner CDK4 is observed following this compound treatment.[1] This reduction further contributes to the inactivation of the G1/S checkpoint.

-

Hypophosphorylation of Retinoblastoma protein (Rb): The inhibition of Cyclin D-CDK4/6 activity prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

Quantitative Data Summary: G1 Arrest

While specific quantitative data for this compound-induced cell cycle distribution is not extensively published, the expected outcomes based on its mechanism of action and studies on similar HDAC inhibitors are summarized below.

| Cell Line | This compound Concentration | Duration of Treatment | % Cells in G0/G1 (Fold Change vs. Control) | Reference |

| Multiple Myeloma (OPM-2, NCI-H929, U266) | 1 µM | Not Specified | Increased | [1] |

| Breast Cancer (MDA-MB-231) | 0.2 µM (NK-HDAC-1) | 24 h | Significant Increase |

| Protein | Expected Change upon this compound Treatment | Reference |

| p21 | ↑ | [1] |

| Cyclin D1 | ↓ | [1] |

| CDK4 | ↓ | [1] |

| p-Rb | ↓ | Inferred |

Mechanism of this compound-Induced G2 Phase Arrest

Evidence suggests that HDAC inhibitors, including compounds with similar mechanisms to this compound, can also induce cell cycle arrest at the G2/M phase, particularly at higher concentrations. This G2 arrest provides an additional layer of anti-proliferative control.

Key Molecular Events in G2 Arrest:

-

Modulation of Cyclin B1/CDK1 Activity: The G2/M transition is primarily driven by the Cyclin B1-CDK1 complex. HDAC inhibitors can influence the expression and activity of this complex, although the precise mechanisms for this compound are still under investigation.

-

Involvement of p27 (CDKN1B): The CDK inhibitor p27 has also been implicated in the regulation of cell cycle progression. While its role in this compound-induced G2 arrest is not fully elucidated, changes in its expression or localization could contribute to the arrest.

Quantitative Data Summary: G2 Arrest

Quantitative data for this compound-induced G2 arrest is limited. The table below presents data from a study on a novel HDAC inhibitor, NK-HDAC-1, which exhibits a G2/M arrest phenotype at higher concentrations.

| Cell Line | NK-HDAC-1 Concentration | Duration of Treatment | % Cells in G2/M (Fold Change vs. Control) |

| Breast Cancer (MDA-MB-231) | 0.4 µM | 24 h | Significant Increase |

| Protein | Expected Change upon this compound Treatment |

| Cyclin B1 | ↓ (in some contexts) |

| CDK1 | ↓ (in some contexts) |

| p27 | ↑ (in some contexts) |

Signaling Pathways Implicated in this compound-Induced Cell Cycle Arrest

The precise signaling pathways that mediate this compound's effects on cell cycle regulatory proteins are an active area of research. Based on the known functions of HDACs and the effects of other HDAC inhibitors, several pathways are likely involved:

-

p53-Dependent Pathway: In cells with wild-type p53, HDAC inhibitors can induce p53 acetylation and activation, leading to the transcriptional upregulation of p21 and subsequent G1 arrest.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. HDAC inhibitors have been shown to modulate this pathway, which can, in turn, affect the expression and activity of cell cycle proteins.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell cycle control. Cross-talk between HDACs and the MAPK pathway may influence the cellular response to this compound.

Experimental Protocols

Cell Culture and this compound Treatment

-

Culture the desired cancer cell line (e.g., MDA-MB-231, OPM-2) in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Cell Preparation: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

Protocol:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p21, anti-Cyclin D1, anti-CDK4, anti-Cyclin B1, anti-CDK1, anti-p27, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound effectively induces cell cycle arrest in cancer cells, primarily through the modulation of key regulatory proteins in the G1 and G2 phases. The upregulation of the CDK inhibitor p21 and the downregulation of Cyclin D1/CDK4 are central to its G1 arrest mechanism. While the precise signaling pathways are still being fully elucidated, the p53, PI3K/Akt, and MAPK pathways are likely to be key players. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound-induced cell cycle arrest and to evaluate its therapeutic potential in various cancer models. Further research is warranted to obtain more quantitative data on the dose- and time-dependent effects of this compound on cell cycle distribution and protein expression across a broader range of cancer types.

References

Resminostat's Impact on Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resminostat is an orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical and clinical settings.[1][2] By targeting HDAC enzymes, this compound alters the epigenetic landscape of cancer cells, leading to changes in chromatin structure and gene expression that can inhibit proliferation, induce apoptosis, and modulate other key cellular processes.[3][4] This technical guide provides an in-depth overview of this compound's core mechanism of action, with a focus on its impact on chromatin remodeling, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: HDAC Inhibition and Chromatin Remodeling

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the lysine residues of histone and non-histone proteins.[3] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.[5] By inhibiting HDACs, this compound promotes histone hyperacetylation, which neutralizes the positive charge of lysine residues and weakens the interaction between histones and DNA.[3] This results in a more relaxed, open chromatin conformation (euchromatin), making gene promoters more accessible to the transcriptional machinery and leading to the re-expression of silenced tumor suppressor genes.[2][5]

This compound is a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[1][6] Specifically, it is a potent inhibitor of class I, IIb, and IV HDACs.[7][8] The inhibition of these enzymes by this compound leads to a global increase in histone acetylation, a key event in chromatin remodeling.[5]

Quantitative Data

The following tables summarize the quantitative data regarding this compound's inhibitory activity and its effects on cancer cell lines.

Table 1: this compound HDAC Inhibitory Activity

| HDAC Class/Isoform | IC50 (nmol/L) | Reference |

| HDAC Class I/II | 127 | [9] |

| HDAC1 | 42.5 | [10] |

| HDAC3 | 50.1 | [10] |

| HDAC6 | 71.8 | [10] |

| HDAC8 | 877 | [10] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.4 - 8.7 (range across 9 NSCLC cell lines) | [11] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | 0.775 | [10] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.572 | [10] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.899 | [10] |

| Hep3B | Hepatocellular Carcinoma | Dose-dependent reduction in proliferation | [5] |

| HepG2 | Hepatocellular Carcinoma | Dose-dependent reduction in proliferation | [5] |

| Huh7 | Hepatocellular Carcinoma | Dose-dependent reduction in proliferation | [5] |

Signaling Pathways Modulated by this compound

This compound's impact on chromatin remodeling leads to the modulation of various signaling pathways critical for cancer cell survival and proliferation.

This compound treatment has been shown to downregulate the expression of genes involved in the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[12][13] This suggests that this compound can shift cancer cells towards a more epithelial and less invasive phenotype.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on chromatin remodeling.

HDAC Activity Assay

This protocol is used to measure the inhibitory effect of this compound on HDAC enzyme activity.

Materials:

-

HeLa nuclear extract (or other source of HDACs)

-

This compound (or other test compounds)

-

HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Lysine developer

-

Trichostatin A (TSA) as a positive control

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

In a 96-well plate, add the assay buffer, HeLa nuclear extract, and the HDAC fluorometric substrate.

-

Add this compound at various concentrations to the appropriate wells. Include a positive control (TSA) and a no-inhibitor control.

-

Incubate the plate at 37°C for 30 minutes.[14]

-

Stop the reaction by adding the lysine developer.

-

Incubate for an additional 30 minutes at 37°C.[14]

-

Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the HDAC activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.[15][16]

Western Blot for Histone Acetylation

This protocol is used to detect the levels of acetylated histones in cells treated with this compound.

Materials:

-

Cell culture media and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points.

-

Harvest the cells and lyse them using a suitable lysis buffer.[17]

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.[17]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[18]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the association of acetylated histones with specific genomic regions following this compound treatment.[19]

Materials:

-

Cell culture media and reagents

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

Antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target genomic regions

Procedure:

-

Treat cultured cells with this compound.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

Sonciate the cell lysates to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an antibody specific for the acetylated histone of interest. A no-antibody or IgG control should be included.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter regions of target genes.

Conclusion

This compound's ability to inhibit HDACs and induce chromatin remodeling is central to its anti-cancer effects. By promoting a more open chromatin structure, this compound facilitates the re-expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis. Furthermore, its influence on gene expression programs, such as the epithelial-to-mesenchymal transition, highlights its potential to inhibit tumor progression and metastasis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other HDAC inhibitors on the epigenetic regulation of cancer. This in-depth understanding is crucial for the continued development and optimal clinical application of this promising class of therapeutic agents.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Facebook [cancer.gov]

- 3. This compound | C16H19N3O4S | CID 11609955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The therapeutic properties of this compound for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Phase I study of this compound, an HDAC inhibitor, combined with S-1 in patients with pre-treated biliary tract or pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound induces changes in epithelial plasticity of hepatocellular carcinoma cells and sensitizes them to sorafenib-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone deacetylase inhibitor this compound in combination with sorafenib counteracts platelet-mediated pro-tumoral effects in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. epigentek.com [epigentek.com]

- 19. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Resminostat In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resminostat is a potent, orally bioavailable pan-histone deacetylase (HDAC) inhibitor with demonstrated anti-neoplastic activity in various cancer models. It primarily targets HDAC1, HDAC3, and HDAC6, leading to hyperacetylation of histones and other proteins. This epigenetic modulation results in the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells. These application notes provide a summary of the in vitro efficacy of this compound and detailed protocols for its use in cell culture experiments, including cell viability and western blot analyses.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro activity of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound for HDAC Enzymes

| HDAC Enzyme | Mean IC50 (nM) |

| HDAC1 | 42.5 |

| HDAC3 | 50.1 |

| HDAC6 | 71.8 |

| HDAC8 | 877 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration (hours) |

| SCC25 | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 0.775 | 72 |

| CAL27 | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 1.572 | 72 |

| FaDu | Head and Neck Squamous Cell Carcinoma (HNSCC) | CCK-8 | 0.899 | 72 |

| Hep3B | Hepatocellular Carcinoma (HCC) | Cell Proliferation | Not specified | 24 |

| HepG2 | Hepatocellular Carcinoma (HCC) | Cell Proliferation | Not specified | 24 |

| Huh7 | Hepatocellular Carcinoma (HCC) | Cell Proliferation | Not specified | 24 |

| OPM-2 | Multiple Myeloma (MM) | MTT | ~1 | Not specified |

| NCI-H929 | Multiple Myeloma (MM) | MTT | ~1 | Not specified |

| U266 | Multiple Myeloma (MM) | MTT | ~1 | Not specified |

Data for HNSCC cell lines from MedchemExpress.[1] Data for HCC and MM cell lines indicates significant reduction in proliferation at the specified concentrations.[2]

Experimental Protocols

General Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as Hep3B (Hepatocellular Carcinoma), SCC25 (Head and Neck Squamous Cell Carcinoma), or OPM-2 (Multiple Myeloma) can be used.

-

Culture Media:

-

Hep3B and SCC25: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

OPM-2: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells (Hep3B, SCC25), wash with PBS, detach with Trypsin-EDTA, and re-seed at an appropriate split ratio. For suspension cells (OPM-2), dilute the cell suspension to the desired density.

This compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is designed to assess the effect of this compound on cancer cell proliferation and viability.

-

Cell Seeding:

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare a series of this compound dilutions in culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

Viability Assessment:

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

-

For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

-

Protocol 2: Western Blot for Histone Acetylation

This protocol is used to detect the increase in histone acetylation following this compound treatment, confirming its mechanism of action.

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with this compound (e.g., 1 µM and 5 µM) for 24 hours. Include a vehicle control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for acetylated-Histone H3 or acetylated-Histone H4 overnight at 4°C. Use an antibody for total Histone H3 or β-actin as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.

-

Mandatory Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: this compound's mechanism of action and signaling pathway.

References

Resminostat Stock Solution Preparation: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, accurate and reproducible preparation of stock solutions is paramount for reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation of Resminostat stock solutions using Dimethyl Sulfoxide (DMSO).

This compound is a potent, orally bioavailable inhibitor of histone deacetylases (HDACs), with particular activity against HDAC1, HDAC3, and HDAC6.[1][2] It plays a crucial role in epigenetic regulation by inducing hyperacetylation of histones, which leads to chromatin remodeling, modulation of gene expression, and ultimately, anti-tumor effects such as cell cycle arrest and apoptosis.[3][4] These characteristics make this compound a valuable tool in cancer research and drug development.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉N₃O₄S | [3] |

| Molecular Weight | 349.4 g/mol | [3][5] |

| Appearance | Crystalline solid | [6] |

| Solubility in DMSO | 10 mg/mL to 100 mg/mL | [2][5][6][7] |

| Solubility in Ethanol | 65 mg/mL to 70 mg/mL | [5][7] |

| Solubility in Water | Insoluble or <1 mg/mL | [5][7] |